![molecular formula C20H15NO3S B5714415 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5714415.png)
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile
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Overview
Description
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile, also known as MNPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MNPA is a member of the acrylonitrile family, which is known for its diverse biological activities. In
Mechanism of Action
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile exerts its biological effects through various mechanisms of action. One of the main mechanisms is the inhibition of enzymes involved in various biological processes. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity against various pathogens, including bacteria and fungi. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have antitumor activity against various cancer cell lines. In addition, 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been found to have anti-inflammatory effects, which can help to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile can be used as a lead compound for the development of new drugs, and it can also be used as a tool compound for studying various biological processes. However, 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile also has some limitations for lab experiments. It can be toxic at high concentrations, and it may have off-target effects that can complicate data interpretation.
Future Directions
There are several future directions for 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile research. One area of interest is the development of 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile in animal models to determine its efficacy and safety in vivo. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile can also be used as a tool compound for studying various biological processes, such as enzyme inhibition and cell signaling pathways. Overall, 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has the potential to be a valuable tool for drug discovery and development, and further research is needed to fully explore its potential.
Synthesis Methods
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthylamine with acrylonitrile and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile.
Scientific Research Applications
3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. 3-(4-methoxy-1-naphthyl)-2-(phenylsulfonyl)acrylonitrile has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-24-20-12-11-15(18-9-5-6-10-19(18)20)13-17(14-21)25(22,23)16-7-3-2-4-8-16/h2-13H,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIICLRIUOIQJH-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxynaphthalen-1-yl)-2-(phenylsulfonyl)prop-2-enenitrile |
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